molecular formula C17H18N2O2S2 B5738177 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile

2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile

Cat. No. B5738177
M. Wt: 346.5 g/mol
InChI Key: FFMNGACSUQNLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is a synthetic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits promising biological and pharmacological activities, which make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it also inhibits the expression of various oncogenes and induces cell cycle arrest in cancer cells. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway.
Biochemical and physiological effects:
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the expression of various oncogenes, and induces cell cycle arrest. Moreover, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway. Additionally, it possesses antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile in lab experiments include its potent antitumor activity, anti-inflammatory activity, and antioxidant properties. Moreover, it exhibits promising activity against multidrug-resistant cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

The future directions for research on 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile include the optimization of its synthesis method to improve its yield and purity. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel formulations and delivery systems can improve its solubility and bioavailability, making it a potential candidate for clinical trials. Furthermore, the evaluation of its safety and toxicity profile is essential for its further development as a potential therapeutic agent.

Synthesis Methods

The synthesis of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile involves the reaction of 2-chloronicotinonitrile with potassium thioacetate in the presence of benzylsulfonyl chloride. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has shown promising activity against multidrug-resistant cancer cells. Moreover, this compound also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(2-benzylsulfonylethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-13-10-14(2)19-17(16(13)11-18)22-8-9-23(20,21)12-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNGACSUQNLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.